4-Ethynyl-4'-trifluoromethylbiphenyl

説明

Synthesis Analysis

Molecular Structure Analysis

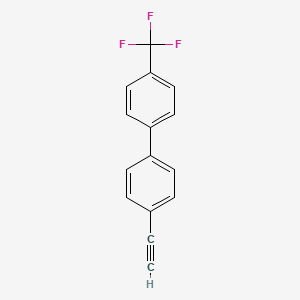

The molecular structure of 4-Ethynyl-4’-trifluoromethylbiphenyl consists of two phenyl rings connected by a central carbon-carbon bond. The ethynyl group is attached to one of the phenyl rings, while the trifluoromethyl group is positioned on the other ring. The arrangement of atoms and bond angles can be visualized using computational chemistry software or X-ray crystallography .

Chemical Reactions Analysis

4-Ethynyl-4’-trifluoromethylbiphenyl can participate in various chemical reactions, including substitution, addition, and coupling reactions. Its reactivity depends on the functional groups present and the reaction conditions. Researchers have explored its behavior in different contexts, such as Suzuki-Miyaura cross-coupling reactions or nucleophilic aromatic substitutions .

科学的研究の応用

Liquid Crystal Synthesis and Properties

The synthesis and properties of fluoro-substituted analogues, including those related to 4-Ethynyl-4'-trifluoromethylbiphenyl, have been studied extensively to understand their mesomorphic properties. These studies reveal correlations between molecular structure and mesomorphic properties, highlighting the importance of trifluoro substitution in balancing dielectric anisotropy and clearing points for liquid crystal applications. This research indicates the potential for creating liquid crystalline mixtures with desirable properties for various applications (Kula et al., 2013).

Photocatalysis

Alkyne substituted mononuclear photocatalysts based on [RuCl(bpy)(tpy)]⁺ have been explored for their photochemical and redox properties. The addition of ethynyl phenyl moieties, akin to those in 4-Ethynyl-4'-trifluoromethylbiphenyl, does not negatively impact these complexes' ability to photocatalyse oxidation reactions, suggesting their potential use in environmentally friendly photocatalytic applications (Davidson et al., 2015).

Sensing Applications

PtII6 nanoscopic cages with an organometallic backbone, incorporating Pt-ethynyl functionality, show promise as selective sensors for picric acid, a common explosive component. The extended π-conjugation and presence of Pt-ethynyl groups confer electron-rich and luminescent properties, enabling fluorescence quenching in solution upon picric acid addition. This specificity and sensitivity make them suitable for applications in explosives detection (Samanta & Mukherjee, 2013).

Electroluminescence and Photoluminescence

The synthesis of 4'-phenyl-2,2':6′,2″-terpyridine derivatives, through reactions involving ethynyl bridges similar to those in 4-Ethynyl-4'-trifluoromethylbiphenyl, shows significant promise in electroluminescence applications. These compounds, when tested in diodes with a guest-host configuration, exhibited green or violet electroluminescence, highlighting their potential use in light-emitting diode (LED) technologies (Zych et al., 2017).

Molecular Crystals and Halogen Bonding

The study of 1,4-diethynylbenzene bridged pyridyl polyfluoroiodo- and polyfluorobromophenyls forming self-complementary dimers in the solid state provides insights into the structural dynamics and potential applications of molecular crystals in materials science. These compounds demonstrate the ability to form stable, self-complementary halogen bonded dimers, suggesting applications in the design of novel materials with specific electronic or structural properties (Kirchner et al., 2015).

特性

IUPAC Name |

1-ethynyl-4-[4-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16,17)18/h1,3-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEASESBXXWTBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-4'-trifluoromethylbiphenyl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415721.png)

![5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415725.png)

![2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1415729.png)

![2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415731.png)